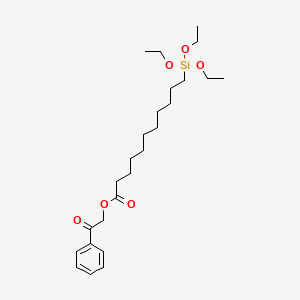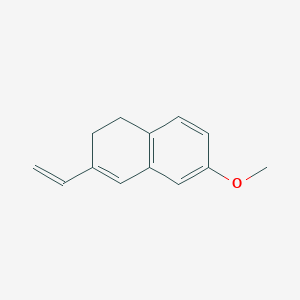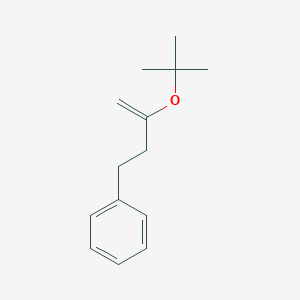
(3-tert-Butoxybut-3-en-1-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-tert-Butoxybut-3-en-1-yl)benzene is an organic compound that features a benzene ring substituted with a tert-butoxybutenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-tert-Butoxybut-3-en-1-yl)benzene can be achieved through several methods. One common approach involves the alkylation of benzene with tert-butyl chloride in the presence of a strong Lewis acid catalyst such as anhydrous aluminum chloride. This reaction proceeds via a Friedel-Crafts alkylation mechanism, where the tert-butyl cation acts as the electrophile .
Industrial Production Methods
Industrial production of this compound typically involves the same Friedel-Crafts alkylation process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques helps in achieving efficient production.
Chemical Reactions Analysis
Types of Reactions
(3-tert-Butoxybut-3-en-1-yl)benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the double bond.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Halogens (Cl₂, Br₂), nitric acid (HNO₃), sulfuric acid (H₂SO₄)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Saturated hydrocarbons
Substitution: Halogenated benzenes, nitrobenzenes, sulfonated benzenes
Scientific Research Applications
(3-tert-Butoxybut-3-en-1-yl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various functionalized aromatic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of (3-tert-Butoxybut-3-en-1-yl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The tert-butoxybutenyl group can influence the reactivity of the benzene ring, making it more susceptible to electrophilic attack. The compound’s effects are mediated through the formation of reactive intermediates that participate in various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
- tert-Butylbenzene
- sec-Butylbenzene
- iso-Butylbenzene
Comparison
(3-tert-Butoxybut-3-en-1-yl)benzene is unique due to the presence of the tert-butoxybutenyl group, which imparts distinct chemical properties compared to other butyl-substituted benzenes. This group enhances the compound’s reactivity and potential for diverse chemical transformations, making it a valuable intermediate in organic synthesis .
Properties
CAS No. |
827615-96-3 |
|---|---|
Molecular Formula |
C14H20O |
Molecular Weight |
204.31 g/mol |
IUPAC Name |
3-[(2-methylpropan-2-yl)oxy]but-3-enylbenzene |
InChI |
InChI=1S/C14H20O/c1-12(15-14(2,3)4)10-11-13-8-6-5-7-9-13/h5-9H,1,10-11H2,2-4H3 |
InChI Key |
QXNOJZDBPUJFJH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=C)CCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



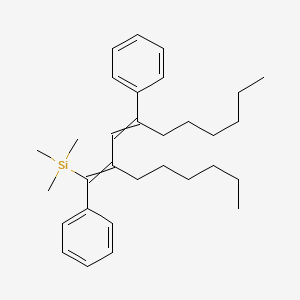
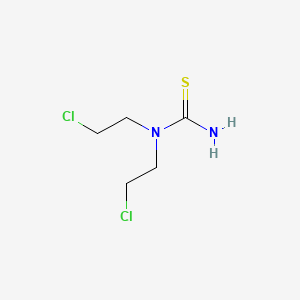
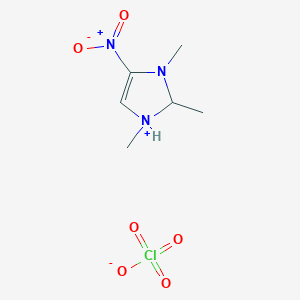
![Benzene, 1-[(S)-(4-methylphenyl)sulfinyl]-2-[(methylthio)methyl]-](/img/structure/B14202703.png)
![3-Nitro-9-{[(prop-1-en-1-yl)oxy]methyl}-9H-carbazole](/img/structure/B14202704.png)
![Benzenemethanamine, N-[1-methyl-2-(phenylseleno)ethylidene]-](/img/structure/B14202710.png)
![4-[3-(4-Fluorophenoxy)piperidin-1-yl]benzene-1-sulfonamide](/img/structure/B14202718.png)
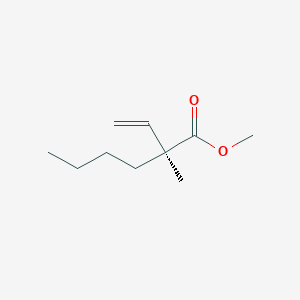
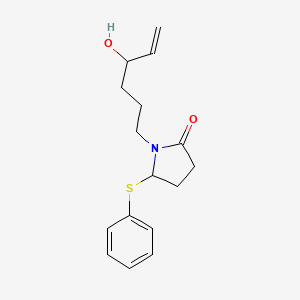
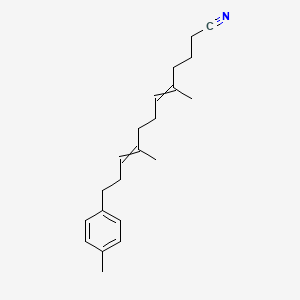
![tert-Butyl [methoxy(4-nitrophenyl)methyl]carbamate](/img/structure/B14202778.png)
